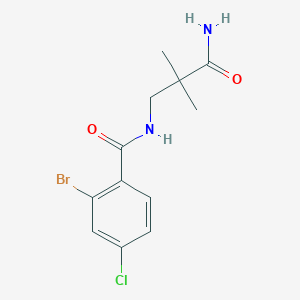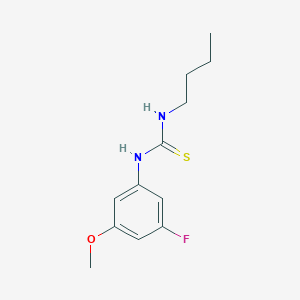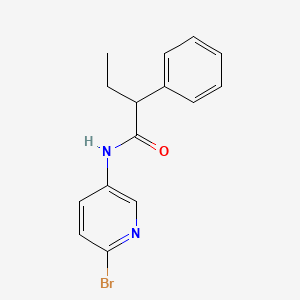
N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
作用机制
N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide inhibits BRD4 by binding to its bromodomain, which is responsible for recognizing and binding to acetylated lysine residues on histones. This binding prevents the interaction between BRD4 and acetylated lysine residues, thereby inhibiting its transcriptional regulatory function.
Biochemical and Physiological Effects:
The inhibition of BRD4 by N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide has various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. Additionally, it has been shown to have antiviral effects against various viruses such as human papillomavirus and Epstein-Barr virus.
实验室实验的优点和局限性
N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of BRD4, which makes it an ideal tool for studying the role of BRD4 in various cellular processes. Additionally, it has been shown to be effective in various in vitro and in vivo models. However, one limitation of this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.
未来方向
There are several future directions for N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide. One potential direction is the development of more potent and selective inhibitors of BRD4. Additionally, the therapeutic potential of this compound in various diseases such as cancer, inflammation, and viral infections needs to be further explored. Furthermore, the use of N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide in combination with other drugs or therapies needs to be investigated. Finally, the mechanism of action of this compound needs to be further elucidated to better understand its effects on cellular processes.
合成方法
The synthesis of N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide involves a multi-step process. The first step involves the reaction between 2-bromo-4-chlorobenzoyl chloride and N,N-dimethylglycine to form N,N-dimethyl-N'-(2-bromo-4-chlorobenzoyl)glycine. This compound is then reacted with sodium hydride and 2-bromo-3-ketobutyric acid to form N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide. The purity of the final product is ensured through various purification techniques such as recrystallization and column chromatography.
科学研究应用
N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide has been extensively studied for its scientific research applications. It has been found to be a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is involved in various cellular processes such as transcriptional regulation, cell cycle progression, and DNA damage response. BRD4 has been implicated in various diseases such as cancer, inflammation, and viral infections. Therefore, the inhibition of BRD4 by N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide has potential therapeutic implications in the treatment of these diseases.
属性
IUPAC Name |
N-(3-amino-2,2-dimethyl-3-oxopropyl)-2-bromo-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrClN2O2/c1-12(2,11(15)18)6-16-10(17)8-4-3-7(14)5-9(8)13/h3-5H,6H2,1-2H3,(H2,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSAYFDAKQZOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=C(C=C(C=C1)Cl)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol](/img/structure/B6643534.png)
![Methyl 2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]hexanoate](/img/structure/B6643538.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-phenylethanamine](/img/structure/B6643554.png)


![N-tert-butyl-2-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)amino]propanamide](/img/structure/B6643573.png)
![Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate](/img/structure/B6643579.png)

![5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide](/img/structure/B6643592.png)

![6-[1-(Oxan-4-yl)ethylamino]pyridazine-3-carboxamide](/img/structure/B6643615.png)

![[2-(3,4-dihydro-2H-thiochromen-4-ylamino)cyclopentyl]methanol](/img/structure/B6643623.png)